molecular formula C25H21N3O3 B12379507 RecQ helicase-IN-1

RecQ helicase-IN-1

Katalognummer: B12379507
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: OBGDFLIPFBPKEP-DTQAZKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RecQ helicase-IN-1 is a small molecule inhibitor specifically designed to target RecQ helicases, a family of DNA helicases that play crucial roles in maintaining genomic stability. RecQ helicases are involved in various cellular processes, including DNA replication, recombination, and repair. Inhibiting these helicases can provide insights into their functions and potential therapeutic applications, particularly in cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RecQ helicase-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include:

    Formation of the core structure: This step involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

    Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing large-scale purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

RecQ helicase-IN-1 can undergo various chemical reactions, including:

    Oxidation: :

Eigenschaften

Molekularformel

C25H21N3O3

Molekulargewicht

411.5 g/mol

IUPAC-Name

2-[2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C25H21N3O3/c1-31-20-14-11-18(12-15-20)13-16-23-27-22-10-6-5-9-21(22)25(30)28(23)17-24(29)26-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,26,29)/b16-13+

InChI-Schlüssel

OBGDFLIPFBPKEP-DTQAZKPQSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4

Kanonische SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.